![molecular formula C23H25NO5 B2951151 3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951938-55-9](/img/structure/B2951151.png)
3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex tetracyclic structure with significant functional groups that contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl moiety is particularly noteworthy as it has been associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₄ |
Molecular Weight | 325.36 g/mol |
CAS Number | Not yet assigned |
Solubility | Soluble in DMSO |
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells. The cytotoxic potency is measured using the IC₅₀ value, which indicates the concentration required to inhibit cell growth by 50%.
Case Study: HepG2 Cell Line
In a study evaluating the cytotoxic effects of several synthesized derivatives, the compound was found to have an IC₅₀ value of 1.38 μM , indicating strong cytotoxic potential compared to standard chemotherapeutic agents like podophyllotoxin .
The mechanism by which this compound induces cytotoxicity appears to involve apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. The following key findings were noted:
- Mitochondrial Membrane Potential (MMP) : Treatment with the compound resulted in a decrease in MMP, a hallmark of early apoptosis.
- Protein Expression Analysis : Flow cytometry and ELISA revealed that the compound increases levels of pro-apoptotic proteins such as p53 and Bax , while decreasing anti-apoptotic proteins like Bcl-2 .
Table 2: Apoptotic Effects
Protein | Control Level | Compound Level | Fold Change |
---|---|---|---|
p53 | Baseline | Elevated | 8.91 |
Bax | Baseline | Elevated | 4.50 |
Bcl-2 | Baseline | Decreased | 5.58 |
Inhibition of Tubulin Polymerization
Additionally, the compound has been shown to inhibit β-tubulin polymerization, which is critical for cell division. This inhibition contributes to its cytotoxic effects by disrupting the mitotic spindle formation during cell division .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14(2)10-24-11-17-19(29-13-24)8-6-16-22(25)18(12-28-23(16)17)15-5-7-20(26-3)21(9-15)27-4/h5-9,12,14H,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBKTLFPSKYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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